molecular formula C9H6N2O2 B3293575 1H-Indazole-3,4-dicarboxaldehyde CAS No. 885519-81-3

1H-Indazole-3,4-dicarboxaldehyde

Cat. No.: B3293575
CAS No.: 885519-81-3
M. Wt: 174.16 g/mol
InChI Key: PAMRARKANQZYSJ-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Organic and Medicinal Chemistry Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of therapeutic agents and functional organic materials. pnrjournal.comnih.gov

Indazole derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. pnrjournal.com For instance, axitinib (B1684631) and pazopanib (B1684535) are potent kinase inhibitors used in cancer therapy, and their efficacy is attributed to the indazole core. pnrjournal.com The ability of the indazole ring to act as a bioisostere for other aromatic systems, such as indole (B1671886), allows for the fine-tuning of pharmacological properties. rsc.org

The prevalence of the indazole scaffold extends to materials science, where its electronic properties are harnessed in the design of organic light-emitting diodes (OLEDs) and other functional materials. The inherent aromaticity and tunable electronic nature of the indazole ring system make it an attractive component for creating advanced molecular architectures with specific electronic and photophysical properties.

The strategic importance of the indazole core lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding to biological targets. rsc.org This makes it a privileged scaffold in drug discovery, particularly in the design of enzyme inhibitors. rsc.orgnih.gov

Furthermore, the indazole ring can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space and the optimization of molecular properties. This synthetic tractability has led to the development of a vast library of indazole derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

The Unique Role of Dicarboxaldehyde Functionalities in Synthetic Methodologies

The presence of two aldehyde groups on the indazole scaffold of 1H-Indazole-3,4-dicarboxaldehyde provides a powerful tool for synthetic chemists to construct complex molecules through a variety of chemical transformations.

Aldehyde functionalities are among the most versatile functional groups in organic synthesis. They can participate in a wide array of reactions, including nucleophilic additions, condensations, and oxidations, to form a diverse range of other functional groups and carbon-carbon bonds. The aldehyde groups in This compound can serve as key intermediates for the introduction of new substituents and the construction of larger molecular frameworks. rsc.org

For example, aldehydes can be readily converted into alcohols, carboxylic acids, imines, and alkenes, providing access to a vast chemical space. This versatility is crucial for the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science.

The presence of two aldehyde groups in close proximity, as in This compound , offers unique advantages for directed synthetic transformations. These dual functionalities can be used to construct cyclic structures through intramolecular reactions or to assemble complex architectures through sequential or one-pot multi-component reactions.

This arrangement allows for the regioselective synthesis of fused heterocyclic systems, which are often challenging to prepare using other methods. The ability to control the reactivity of the two aldehyde groups, either simultaneously or sequentially, provides a high degree of control over the final molecular structure.

Overview of Research Trajectories for this compound

While specific research on This compound is still in its early stages, the known chemistry of indazoles and dicarboxaldehydes suggests several promising research directions. A closely related compound, 1H-Indazole-3,5-dicarboxaldehyde, has been synthesized, indicating the feasibility of preparing such di-formylated indazoles. nih.gov

Future research is likely to focus on the development of efficient synthetic routes to This compound and the exploration of its reactivity in various organic transformations. A key area of investigation will be its use as a precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The exploration of its coordination chemistry with various metal ions could also lead to the development of new catalysts and functional materials.

Current Gaps in Literature on Indazole Dicarboxaldehydes

A comprehensive review of the existing scientific literature reveals a significant gap concerning this compound. While its constitutional isomer, 1H-indazole-3,5-dicarboxaldehyde, has been synthesized, there is a notable absence of published research detailing the synthesis, characterization, or reactivity of the 3,4-dicarboxaldehyde derivative. nih.gov This lack of information extends to its spectroscopic and crystallographic data, as well as any investigation into its potential applications. The current body of knowledge is primarily focused on mono-aldehyde substituted indazoles, particularly 1H-indazole-3-carboxaldehyde and its derivatives. nih.govrsc.org

Projected Research Avenues for this compound

The unique arrangement of the two aldehyde groups in this compound suggests several promising avenues for future research. The adjacent aldehyde functionalities could be exploited in the synthesis of novel heterocyclic systems through condensation reactions with various dinucleophiles. This could lead to the formation of new fused ring systems with potential applications in medicinal chemistry and materials science.

Given that many indazole derivatives exhibit potent biological activity, particularly as kinase inhibitors in cancer therapy, this compound represents a novel scaffold for the design of new therapeutic agents. mdpi.comnih.govnih.gov The aldehyde groups provide convenient handles for the introduction of diverse substituents, allowing for the creation of a library of derivatives for biological screening.

Furthermore, the potential for this molecule to act as a ligand for metal complexes is another area worthy of investigation. The nitrogen atoms of the indazole ring and the oxygen atoms of the aldehyde groups could coordinate with metal ions, leading to the formation of novel coordination polymers or catalysts.

Detailed Research Findings

Due to the absence of specific research on this compound, this section will present data from closely related and well-studied indazole-3-carboxaldehyde derivatives to provide a representative understanding of the potential properties of the title compound.

Spectroscopic Data of Related Indazole-3-carboxaldehyde Derivatives

The following table summarizes key spectroscopic data for various substituted 1H-indazole-3-carboxaldehydes. This data can serve as a reference for the potential spectral characteristics of this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
1H-Indazole-3-carboxaldehyde 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J=8.5 Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.49 (dt, J=7.0, 1.0 Hz, 1H), 7.37 (dt, J=7.0, 1.0 Hz, 1H)187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.23254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 nih.gov
5-Chloro-1H-indazole-3-carboxaldehyde 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J=2.0, 0.5 Hz, 1H), 7.75 (dd, J=9.0, 0.5 Hz, 1H), 7.47 (dd, J=9.0, 2.0 Hz, 1H)187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.53243, 1659, 1447, 1333, 1100, 926, 798, 685 nih.gov
5-Methoxy-1H-indazole-3-carboxaldehyde Not explicitly providedNot explicitly providedNot explicitly provided nih.gov
6-Bromo-1H-indazole-3-carboxaldehyde 10.49 (brs, 1H), 10.26 (s, 1H), 8.20 (dd, J=8.5, 0.5 Hz, 1H), 7.76 (dd, J=1.5, 0.5 Hz, 1H), 7.49 (dd, J=8.5, 1.5 Hz, 1H)187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1Not explicitly provided nih.gov
7-Methyl-1H-indazole-3-carboxaldehyde Not explicitly providedNot explicitly providedNot explicitly provided nih.gov

Properties

IUPAC Name

2H-indazole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMRARKANQZYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Indazole 3,4 Dicarboxaldehyde

Retrosynthetic Strategies for the 1H-Indazole Core with Dual Aldehyde Groups

Retrosynthetic analysis of 1H-Indazole-3,4-dicarboxaldehyde reveals two primary strategic disconnections: those that build the aldehyde-substituted benzene (B151609) ring before cyclization and those that form the indazole core first, followed by functionalization.

Cyclization Approaches to the Indazole Ring System

The construction of the indazole ring is a foundational step. Several classical and modern cyclization methods can be adapted for this purpose, often starting from appropriately substituted aniline or phenylhydrazine derivatives.

Cadogan Reductive Cyclization : This method involves the reductive cyclization of ortho-nitro aromatic compounds. For the target molecule, a plausible precursor would be a 2-nitro-3,4-disubstituted toluene derivative, where the substituents can be later converted to aldehydes. The cyclization is typically promoted by phosphites or phosphines, such as tri-n-butylphosphine. acs.orgnih.gov

SNAr-Terminated Domino Reactions : An efficient route can involve the intramolecular nucleophilic aromatic substitution (SNAr) ring closure of an arylhydrazone. nih.govnih.gov This strategy would begin with a polysubstituted benzene ring, for instance, a 2-fluoro-3,4-diformylbenzonitrile, which could react with hydrazine (B178648) to form the indazole core. The success of this approach hinges on the careful selection of activating and leaving groups on the aromatic precursor.

[3+2] Cycloaddition Reactions : A modern approach involves the [3+2] cycloaddition of a substituted benzyne with a diazo compound. organic-chemistry.orgorgsyn.org The benzyne precursor, such as a 3,4-disubstituted 2-(trimethylsilyl)phenyl triflate, could be generated in situ and trapped by a diazo compound. The initial 3H-indazole adduct often rearranges to the more stable 1H-indazole. orgsyn.org

Table 1: Comparison of Selected Indazole Ring Cyclization Strategies
Method Typical Precursor(s) Key Reagents Advantages Potential Challenges
Cadogan Cyclizationortho-Imino-nitrobenzeneTrialkyl phosphine/phosphiteGood functional group toleranceOften requires high temperatures nih.gov
SNAr Cyclizationortho-Haloaryl hydrazoneBase (e.g., K2CO3, NaH)Can be a one-pot process nih.govRequires specific electronic activation of the aryl ring nih.gov
[3+2] Cycloadditiono-(Trimethylsilyl)aryl triflate + diazo compoundFluoride source (e.g., CsF, TBAF)Mild reaction conditions, direct approach organic-chemistry.orgAvailability of substituted benzyne precursors

Sequential Functionalization for Aldehyde Introduction

A common retrosynthetic strategy involves forming the indazole ring with "handles" at the C-3 and C-4 positions that can be elaborated into aldehydes in subsequent steps.

Formation of a 4-Substituted Indazole : The synthesis could begin by constructing a 4-substituted indazole, for example, 4-bromo-1H-indazole or 4-methyl-1H-indazole, using the cyclization methods described above from the corresponding substituted anilines.

Conversion of C-4 Substituent : The C-4 substituent is then converted to a formyl group. A 4-bromoindazole can undergo metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A 4-methylindazole can be oxidized to an aldehyde using various reagents, such as selenium dioxide or through radical bromination followed by hydrolysis.

Introduction of the C-3 Aldehyde : With the C-4 aldehyde in place, the final step is the regioselective formylation of the C-3 position. This is a challenging but feasible transformation that can be achieved using methods like the nitrosation-rearrangement approach discussed below. nih.gov Direct C-H functionalization techniques are also emerging for this purpose.

Direct Formylation Techniques at C-3 and C-4 Positions of Indazoles

Directly installing aldehyde groups onto a pre-formed indazole ring via C-H activation is an atom-economical approach, though achieving the desired 3,4-regioselectivity is a significant challenge. Functionalization of the C-3 position is more commonly reported than that of the benzene ring positions. chim.itnih.gov

Vilsmeier-Haack Formylation and its Limitations for Indazoles

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from DMF and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org The electrophile in this reaction is a chloromethyliminium salt. chemistrysteps.com

While effective for highly nucleophilic systems like indoles, the application to indazoles has limitations. niscpr.res.in The indazole ring system is less electron-rich than indole (B1671886), making it less reactive towards the relatively weak electrophilicity of the Vilsmeier reagent. chemistrysteps.com Consequently, the reaction often requires harsh conditions and may result in low yields or fail altogether, especially for indazoles bearing electron-withdrawing groups. Formylation, if it occurs, is generally directed to the C-3 position.

Palladium-Catalyzed Carbonylation and Other C-H Activation Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. mdpi.comnih.govrsc.org

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the direct arylation and alkenylation of indazoles, primarily at the C-3 and C-7 positions. nih.govnih.govmdpi.comnih.gov While direct C-H formylation is less common, related C-H carbonylation strategies offer a potential route. A palladium-catalyzed cyclizative carbonylation of azobenzenes using formic acid as a CO source has been developed to access indazolones, demonstrating the feasibility of C-H carbonylation on related precursors. researchgate.net Adapting such a method to directly install a formyl group on the indazole core remains an area of active research.

Rhodium-Catalyzed Reactions : Rhodium(III) catalysts have been effectively used in the C-H activation and annulation of various precursors to build the indazole skeleton. nih.govmdpi.comresearchgate.net For instance, Rh(III)-catalyzed reactions of azobenzenes with aldehydes can lead to functionalized indazoles. caribjscitech.com These methods highlight the potential of transition metals to activate specific C-H bonds, which could theoretically be harnessed for a direct formylation process with a suitable formyl source. A microwave-assisted, Selectfluor-mediated regioselective C-3 formylation of 2H-indazoles using DMSO as the formylating agent has also been developed, proceeding through a probable radical pathway. thieme-connect.de

Table 2: Overview of C-H Activation Strategies for Indazole Functionalization
Metal/Reagent Position(s) Functionalized Type of Functionalization Key Features
Palladium (Pd)C-3, C-7Arylation, Alkenylation nih.govnih.govHigh regioselectivity, good functional group tolerance.
Rhodium (Rh)C-3 (via annulation)Acylation, Alkylation nih.govmdpi.comUsed in constructing the ring with C-3 functionalization.
Selectfluor/DMSOC-3Formylation thieme-connect.deMicrowave-assisted, radical pathway.

Nitrosation-Rearrangement Approaches for C-3 Aldehyde Introduction and Extension to C-4

A highly effective method for the selective introduction of an aldehyde at the C-3 position of indazoles involves the nitrosation of indole precursors. nih.govrsc.org This reaction proceeds through a multi-step pathway beginning with the electrophilic attack of a nitrosonium ion at the electron-rich C-3 position of an indole. nih.gov The resulting oxime intermediate triggers a ring-opening, which is followed by a recyclization step to furnish the 1H-indazole-3-carboxaldehyde. nih.gov

This strategy has been optimized to achieve high yields under mild, slightly acidic conditions, which minimizes side reactions and tolerates a variety of functional groups. nih.gov

Crucially, this methodology can be extended to synthesize dicarboxaldehyde derivatives. By starting with an indole that already contains a formyl group on its benzene ring (e.g., indole-5-carbaldehyde), the nitrosation-rearrangement sequence can be performed to introduce the second aldehyde at the C-3 position. A reported synthesis of 1H-indazole-3,5-dicarboxaldehyde from indole-5-carbaldehyde demonstrates the viability of this approach for creating polyfunctionalized indazoles, providing a direct and powerful strategy for accessing structures closely related to the target this compound. nih.gov

Multi-Component Reactions (MCRs) for Direct Assembly of this compound

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and could provide a direct route to the this compound scaffold.

While a direct MCR for this compound has not been explicitly reported, existing MCRs for substituted indazoles could potentially be adapted. One plausible approach involves a [3+2] cycloaddition of an appropriately substituted aryne with a diazo compound. For instance, a hypothetical reaction could involve a benzyne precursor bearing two masked aldehyde functionalities, such as acetals, reacting with a simple diazo compound.

Another potential pathway is a three-component reaction involving a substituted 2-halobenzaldehyde, an amine, and an azide, which has been utilized for the synthesis of 2H-indazoles. Modification of the starting materials to incorporate the required functionalities at the 3 and 4 positions of the resulting indazole would be a key challenge. For example, a 2-halo-3,4-diformylbenzaldehyde derivative could serve as a key starting material.

A one-pot, three-component synthesis of 2,3-disubstituted 2H-indazoles from 2-nitroarylaldehydes, amines, and alkynes has been reported. rsc.org Adapting this methodology would require a starting 2-nitroarylaldehyde with a substituent that could be converted to an aldehyde group at the adjacent position.

Table 1: Examples of Multi-Component Reactions for Indazole Synthesis

Reaction TypeReactantsCatalystProductReference
[3+2] CycloadditionArynes and N-TosylhydrazonesFluoride source3-Substituted Indazoles acs.org
Three-Component2-Halobenzaldehydes, Primary Amines, Sodium AzideCopper Nanoparticles on CharcoalN-Substituted-2H-Indazoles cdnsciencepub.com
Three-Component2-Nitroarylaldehydes, Amines, AlkynesCuBr and Zn(OTf)22,3-Disubstituted 2H-Indazoles rsc.org

This table presents examples of MCRs for the synthesis of the indazole scaffold, which could be theoretically adapted for the synthesis of this compound.

The development of efficient catalysts is crucial for the success of one-pot syntheses of complex indazoles. For the hypothetical MCRs leading to this compound, transition metal catalysts, particularly those based on copper and palladium, would be of significant interest. Copper catalysts have been shown to be effective in the synthesis of N-substituted-2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. cdnsciencepub.com Rhodium(III) catalysts have been employed in the synthesis of N-aryl-2H-indazoles via C-H bond addition of azobenzenes to aldehydes. nih.gov

The choice of catalyst and ligands would be critical in controlling the regioselectivity of the annulation process to ensure the formation of the desired 3,4-disubstituted pattern. Furthermore, the catalyst system must be compatible with the aldehyde functionalities or their protected forms.

Mechanistic Studies of Key Bond-Forming Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones for this compound.

The formation of the indazole ring often involves key intermediates such as hydrazones and diazo compounds. For instance, the reaction of N-tosylhydrazones with arynes is believed to proceed through the in situ generation of a diazo compound, which then undergoes a [3+2] dipolar cycloaddition with the aryne. acs.org

In the synthesis of indazoles from 2-pyrrolidinyl benzaldehydes, a proposed mechanism involves the formation of an oxime, followed by an intramolecular electrophilic amination to form the N-N bond, and subsequent dealkylation. nih.gov The characterization of such intermediates through spectroscopic methods and trapping experiments is essential for confirming the proposed mechanistic pathways.

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms in heterocyclic synthesis. DFT calculations can provide insights into the geometries of transition states, activation energies, and the thermodynamic stability of intermediates and products. nih.gov

For the synthesis of this compound, computational studies could be employed to:

Predict the feasibility of proposed MCR pathways.

Understand the factors controlling regioselectivity in the functionalization of the indazole ring.

Aid in the design of catalysts that can promote the desired transformations with high efficiency and selectivity.

Table 2: Computational Methods in Indazole Synthesis Research

Study FocusComputational MethodKey FindingsReference
Regioselective N-alkylationDensity Functional Theory (DFT)Elucidation of steric and electronic effects on N-1/N-2 regioselectivity. beilstein-journals.org
Iodine-mediated synthesis of 2H-indazolesDensity Functional Theory (DFT)Supported a radical chain mechanism involving iodine-assisted hydrogen transfer. nih.gov
Rhodium-catalyzed synthesis of N-aryl-2H-indazolesMechanistic studiesThe aldehyde-insertion step was found to be irreversible in the catalytic cycle. nih.gov

This table provides examples of how computational modeling has been applied to understand various aspects of indazole synthesis.

Stereochemical Control and Regioselectivity in Complex Synthesis

While this compound is an achiral molecule, the principles of regioselectivity are paramount in its synthesis. The introduction of two distinct functional groups at the C3 and C4 positions requires precise control over the reaction conditions and directing effects of substituents.

The functionalization of the indazole core is a well-studied area, with a variety of methods available for introducing substituents at different positions. chim.it However, simultaneous functionalization at both C3 and C4 is less common. A strategy for the synthesis of the target molecule could involve a stepwise approach, where an existing indazole is first functionalized at one position, followed by the introduction of the second aldehyde group.

The regioselectivity of N-alkylation of indazoles has been shown to be influenced by both steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. beilstein-journals.org For instance, electron-withdrawing groups at the C7 position can lead to excellent N-2 regioselectivity. beilstein-journals.org Understanding these directing effects is crucial for any synthetic route that involves modification of a pre-formed indazole ring. C-H functionalization strategies, often guided by directing groups, are also emerging as powerful tools for the regioselective synthesis of substituted indazoles. rsc.orgresearchgate.net

Strategies for Achieving Selective Di-formylation

The introduction of two aldehyde groups onto the indazole core, specifically at the 3 and 4 positions, requires careful strategic planning to control regioselectivity. Direct di-formylation of the parent 1H-indazole is challenging due to the potential for multiple reaction sites and the varied reactivity of the heterocyclic and benzene rings. Research into the selective synthesis of related indazole aldehydes provides a foundation for developing targeted approaches.

One potential strategy involves a stepwise functionalization approach. This could begin with the synthesis of a mono-formylated precursor, such as 1H-indazole-3-carboxaldehyde or 1H-indazole-4-carboxaldehyde. The synthesis of 1H-indazole-3-carboxaldehyde derivatives has been achieved through methods like the nitrosation of indoles. nih.govrsc.org Subsequent formylation of the mono-substituted indazole at the desired second position would then be required. The success of this second formylation step would depend heavily on the directing effects of the existing aldehyde group and the reaction conditions employed.

Alternatively, a strategy building the diformylated indazole from a pre-functionalized precursor could be envisioned. This might involve the cyclization of a suitably substituted o-hydrazinobenzaldehyde derivative that already contains the necessary formyl groups or their precursors. Various methods for constructing the indazole ring have been reported, including intramolecular C-H amination and cyclization of o-haloaryl N-sulfonylhydrazones, which could potentially be adapted for such a purpose. nih.gov

Data on specific reaction conditions and yields for the direct or stepwise di-formylation of 1H-indazole to yield the 3,4-dicarboxaldehyde derivative is not extensively documented in publicly available research. However, related transformations on the indazole scaffold can inform potential synthetic routes.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Challenges
Stepwise FormylationIntroduction of formyl groups one at a time, starting with a mono-formylated indazole.Controlling the regioselectivity of the second formylation step.
Cyclization of a Pre-functionalized PrecursorFormation of the indazole ring from a starting material already containing two aldehyde functionalities (or their precursors).Synthesis of the appropriately substituted acyclic precursor.
Directed Ortho-MetalationUse of a directing group to facilitate lithiation or other metalation at the 4-position of a 3-substituted indazole, followed by quenching with a formylating agent.Compatibility of the directing group with the formylation conditions and its subsequent removal.

Chiral Auxiliary or Asymmetric Catalysis Approaches

Hypothetically, asymmetric synthesis could be approached in several ways. If a stepwise functionalization is employed, an asymmetric catalyst could be used to control the introduction of one of the formyl groups or a related functional handle in a stereoselective manner. Asymmetric catalysis is a powerful tool for creating chiral molecules, and its application to indazole functionalization is an emerging area. nih.govnih.gov

Another approach could involve the use of a chiral auxiliary attached to the indazole nitrogen. This auxiliary could direct a subsequent C-H functionalization or a coupling reaction at the 4-position, thereby inducing diastereoselectivity. The auxiliary could then be removed to afford the enantiomerically enriched product. While this strategy has been successfully employed in other heterocyclic systems, its specific application to the synthesis of chiral this compound has yet to be reported.

The development of asymmetric routes to this and related chiral indazoles would be highly valuable, particularly for applications in medicinal chemistry where enantiomeric purity is often a critical factor.

Table 2: Hypothetical Asymmetric Approaches to Chiral this compound

ApproachDescriptionPotential Considerations
Asymmetric CatalysisUse of a chiral catalyst to control the stereoselective introduction of a functional group that can be converted to an aldehyde.Catalyst design and optimization for the specific indazole substrate.
Chiral AuxiliaryTemporary attachment of a chiral molecule to the indazole to direct a subsequent diastereoselective transformation.Selection of an appropriate auxiliary and conditions for its attachment and removal.
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture of a precursor to this compound.Identification of a suitable resolving agent or enzyme.

Article on this compound Not Possible Due to Lack of Scientific Data

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research on the compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this specific molecule.

The requested article structure demands in-depth information on the dual reactivity of its aldehyde functionalities, including specific condensation reactions (bis-imine, bis-hydrazone, bis-oxime, Knoevenagel, and Wittig), selective reductions and oxidations, nucleophilic additions, and its role in cyclization reactions.

While extensive research exists for related compounds, such as 1H-indazole-3-carboxaldehyde (which possesses a single aldehyde group) and the isomeric 1H-indazole-3,5-dicarboxaldehyde , this information cannot be directly and accurately extrapolated to the 3,4-dicarboxaldehyde isomer without engaging in speculation. rsc.orgrsc.org The reactivity of such compounds is highly dependent on the precise arrangement and electronic interplay of the functional groups on the indazole ring.

General principles of reactions involving aldehyde groups are well-documented. For instance:

Condensation Reactions: Aldehydes readily react with primary amines to form imines, with hydrazines to form hydrazones, and with hydroxylamines to form oximes. Dialdehydes can form bis-derivatives. rsc.org

Knoevenagel and Wittig Condensations: These are standard methods for carbon-carbon double bond formation from carbonyl compounds. rsc.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.gov The Knoevenagel condensation involves reacting an aldehyde with an active methylene (B1212753) compound, wikipedia.orgorganic-chemistry.orgyoutube.com while the Wittig reaction utilizes a phosphorus ylide. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgnih.govyoutube.com

Nucleophilic Addition: The carbonyl carbons of aldehydes are electrophilic and susceptible to attack by nucleophiles. nih.govyoutube.com

Cyclization Reactions: The proximity of the two aldehyde groups and the adjacent NH group of the indazole ring in the 3,4-isomer would theoretically allow for various intramolecular and intermolecular cyclization reactions to form novel heterocyclic systems. nih.govrsc.org

However, without specific experimental data for this compound, any discussion of its specific reactivity, reaction conditions, product yields, and chemo- or regioselectivity would be entirely theoretical. Adhering to the principles of scientific accuracy and the strict constraints of the user request, which forbids introducing information outside the explicit scope, prevents the creation of the specified article.

Further research and publication on the synthesis and reactivity of this compound are required before a comprehensive and factual article on its transformational chemistry can be written.

Elucidating the Reactivity and Transformational Chemistry of 1h Indazole 3,4 Dicarboxaldehyde

Cyclization Reactions Driven by 1H-Indazole-3,4-dicarboxaldehyde

Synthesis of Fused Heterocyclic Ring Systems

The dicarboxaldehyde functionality at the 3 and 4 positions of the indazole ring serves as a powerful precursor for the synthesis of various fused heterocyclic systems. The reactions typically proceed through the initial formation of a mono-aldehyde derivative, which then undergoes cyclization with appropriate binucleophilic reagents.

Oxazoles and Thiazoles:

The synthesis of fused oxazole (B20620) and thiazole (B1198619) rings from this compound would likely involve a two-step process. Initially, one of the aldehyde groups would be selectively protected or reacted to form a mono-aldehyde intermediate. This intermediate can then react with a suitable reagent to form the desired heterocycle. For instance, reaction with hydroxylamine (B1172632) could yield an oxime, which upon dehydration could lead to the formation of an isoxazole (B147169) ring fused to the indazole core.

Alternatively, a more direct approach for thiazole synthesis, analogous to the Hantzsch thiazole synthesis, could be envisioned. This would involve the reaction of a mono-thioamide derivative of the indazole with an α-halocarbonyl compound. However, a more plausible route would be the reaction of the mono-aldehyde derivative with a compound containing both a thiol and an amine functionality.

Benzimidazoles:

The construction of a fused benzimidazole (B57391) ring system can be achieved by the condensation of one of the aldehyde groups of this compound with an ortho-phenylenediamine derivative. This reaction, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, would proceed through the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization to yield the fused benzimidazole-indazole hybrid. The general reaction scheme is depicted below:

Scheme 1: Proposed synthesis of a fused benzimidazole from a mono-aldehyde derivative of this compound.

Isoindazoles from mono-aldehyde derivatives:

The synthesis of an isoindazole fused to the indazole core represents a unique transformation. This would likely proceed from a mono-aldehyde derivative of this compound. A potential synthetic route could involve the reaction of the mono-aldehyde with hydrazine (B178648) or a substituted hydrazine. The resulting hydrazone could then undergo an intramolecular cyclization, possibly under oxidative conditions, to form the fused isoindazole ring.

Macrocyclization and Cage Compound Formation

The presence of two aldehyde groups in a fixed orientation on the aromatic framework of this compound makes it an attractive building block for the synthesis of macrocycles and cage compounds. The condensation of the dicarboxaldehyde with various linear or branched diamines can lead to the formation of large ring systems.

For example, a [2+2] or [3+3] macrocyclization reaction with a diamine can be envisioned. mdpi.com The stoichiometry of the reactants, the length and rigidity of the diamine linker, and the reaction conditions (such as high dilution or the use of a template) would be critical in directing the reaction towards the desired macrocyclic product over polymeric side products. rsc.org The resulting macrocycles would possess a defined cavity size and could be further functionalized at the indazole nitrogen atoms. rsc.org

ReactantLinkerMacrocycle TypePotential Cavity Size
This compoundEthylenediamine[2+2] Schiff BaseSmall
This compound1,4-Diaminobutane[2+2] Schiff BaseMedium
This compound1,3-Diaminobenzene[3+3] Schiff BaseLarge

This table presents hypothetical macrocyclization reactions based on the structure of this compound and general principles of macrocycle synthesis.

The formation of cage compounds could be achieved by using more complex, three-dimensional amine building blocks in the condensation reaction with this compound.

Transformations Involving the Indazole Ring System

Beyond the reactivity of the aldehyde groups, the indazole ring itself can undergo a variety of transformations, allowing for further diversification of the molecular scaffold.

N-Functionalization and Tautomerism Studies

The indazole ring of this compound possesses two nitrogen atoms, N1 and N2, which can be functionalized. The molecule exists in two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer generally being more stable. rug.nl The position of the tautomeric equilibrium can be influenced by the solvent and the nature of the substituents. rsc.org

N-functionalization, such as alkylation or arylation, typically occurs at the N1 or N2 position. The regioselectivity of these reactions is dependent on the reaction conditions, including the base and solvent used, as well as the electronic nature of the substituents on the indazole ring. For instance, N-alkylation of indazoles can lead to a mixture of N1 and N2 products. beilstein-journals.org However, specific conditions can be employed to favor one isomer over the other. beilstein-journals.org For example, the reaction of indazole with formaldehyde (B43269) has been shown to preferentially yield the N1-hydroxymethyl derivative. libretexts.org

ReactionReagentConditionsMajor Product
N-AlkylationAlkyl halideBase (e.g., K2CO3), DMFMixture of N1- and N2-alkylated products
N-HydroxymethylationFormaldehydeAcidic or neutralN1-hydroxymethylindazole
N-ArylationAryl halideCopper or Palladium catalystN1- or N2-arylated indazole

This table summarizes common N-functionalization reactions of the indazole ring and the expected outcomes.

Electrophilic Aromatic Substitution (if applicable)

The indazole ring is an aromatic system and can, in principle, undergo electrophilic aromatic substitution. However, the reactivity of the ring is influenced by the existing substituents. The pyrazole (B372694) part of the indazole system is generally considered electron-rich, while the benzene (B151609) part is a standard aromatic ring. The two aldehyde groups at positions 3 and 4 are strongly deactivating due to their electron-withdrawing nature.

These deactivating groups will significantly reduce the electron density of the benzene portion of the indazole ring, making electrophilic substitution more difficult. If a reaction were to occur, the substitution would be directed to the positions least deactivated by the aldehyde groups. The directing effects of substituents on the indazole ring are complex, but generally, electrophilic attack is favored at the 5- and 7-positions in the absence of strongly deactivating groups. libretexts.orgorganicchemistrytutor.com Given the deactivating nature of the dicarboxaldehyde functionality, harsh reaction conditions would likely be required for any electrophilic substitution to proceed.

Metal-Catalyzed Cross-Coupling Reactions at the Indazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, these reactions would typically require the prior introduction of a halogen atom (e.g., bromine or iodine) onto the indazole core.

Once a halogenated derivative of this compound is prepared, a variety of cross-coupling reactions can be performed. For example, a Suzuki-Miyaura coupling reaction with a boronic acid could be used to introduce a new aryl or heteroaryl group at the halogenated position. Similarly, a Heck reaction could be employed to introduce an alkene, and a Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond. These reactions provide a versatile means to further elaborate the structure of the indazole scaffold. mdpi.com

Coupling ReactionReactantsCatalystProduct
Suzuki-MiyauraHalogenated Indazole, Boronic AcidPalladium complexAryl-substituted Indazole
HeckHalogenated Indazole, AlkenePalladium complexAlkenyl-substituted Indazole
Buchwald-HartwigHalogenated Indazole, AminePalladium complexAmino-substituted Indazole

This table outlines potential metal-catalyzed cross-coupling reactions on a halogenated derivative of this compound.

Applications of 1h Indazole 3,4 Dicarboxaldehyde in Advanced Materials and Supramolecular Chemistry Research

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The distinct geometry and functionality of 1H-Indazole-3,4-dicarboxaldehyde make it a promising candidate as a molecular linker for the synthesis of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

The design of organic linkers is a critical aspect of creating MOFs and COFs with tailored properties. researchgate.net The linker's geometry, length, rigidity, and functional groups dictate the topology, porosity, and chemical environment of the resulting framework. researchgate.netescholarship.org this compound offers several advantageous features for the rational design of such linkers:

Rigidity and Defined Geometry: The fused bicyclic structure of the indazole core provides a rigid and planar scaffold. This rigidity is essential for the formation of ordered, crystalline frameworks with permanent porosity, as opposed to amorphous, non-porous polymers.

Bifunctionality: The presence of two aldehyde groups allows it to connect with other molecular building blocks to extend the framework in at least two dimensions. Multi-aldehyde linkers are commonly employed in the synthesis of COFs. cd-bioparticles.net

Reactive Sites: Aldehyde groups are highly versatile and readily participate in dynamic covalent reactions, most notably the formation of imine bonds (Schiff base reaction) with amine-containing linkers. cd-bioparticles.netnih.gov This dynamic nature allows for "error-checking" during the synthesis, which is crucial for the formation of highly crystalline materials. nih.gov

Integrated Functionality: The indazole ring itself contains nitrogen atoms (a hydrogen-bond donor N-H group and a pyridine-like acceptor nitrogen) that can be used to functionalize the pores of the resulting material, potentially influencing properties like gas sorption selectivity or catalytic activity.

While the direct use of this compound in published COF or MOF structures is not yet prominent, its potential can be inferred from related chemistries.

For COFs: The primary route to constructing COFs with this linker would involve condensation reactions with multitopic amines (e.g., triamines or tetraamines). The reaction between the aldehyde groups of this compound and the amine groups of a complementary linker would form a stable, porous network held together by imine linkages. The properties of the resulting COF could be tuned by the choice of the amine co-monomer.

ParameterDescription
Linker A This compound
Linker B (Example) 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
Reaction Type Schiff Base Condensation (Dynamic Covalent Chemistry)
Resulting Linkage Imine Bond (-C=N-)
Potential Framework 2D Crystalline Porous COF

For MOFs: Although dicarboxylates are more common linkers for MOFs, aldehydes can also be utilized. rsc.org The aldehyde groups could potentially coordinate directly to metal centers, or they could be chemically modified (e.g., oxidized to carboxylic acids) either before or after framework construction (post-synthetic modification). More directly, the nitrogen atoms of the indazole's pyrazole (B372694) ring can coordinate with metal ions, a behavior well-documented for other indazole derivatives in coordination polymers. mdpi.com

The structural characterization of such hypothetical indazole-linked networks would rely on standard techniques for porous materials. Powder X-ray diffraction (PXRD) would be used to confirm crystallinity and determine the framework's structure. Gas sorption analysis (e.g., with N₂ or Ar) would be employed to measure the surface area and pore size distribution, confirming the material's porosity.

Role in Supramolecular Assembly and Self-Assembled Systems

The same features that make this compound a candidate for extended frameworks also enable it to participate in discrete supramolecular assemblies governed by non-covalent interactions.

Achiral molecules can sometimes crystallize in chiral space groups, and the introduction of specific functional groups can influence this process. While this compound is itself achiral, insights from related systems, such as fluorinated indazoles, suggest pathways to inducing chirality.

Fluorine substitution in organic molecules can significantly alter their electronic properties and intermolecular interactions. Research on fluorinated 2H-indazoles has demonstrated methods for direct fluorination, creating derivatives with modified properties. organic-chemistry.org The introduction of fluorine can enhance metabolic stability and lipophilicity, which are crucial in medicinal chemistry. organic-chemistry.org In the context of supramolecular chemistry, strategic fluorination can promote specific packing arrangements and interactions.

For this compound, chirality could be induced through several potential mechanisms:

Co-crystallization: Assembling the molecule with a chiral co-former could lead to the formation of a chiral crystalline solid.

Derivatization: Attaching a chiral auxiliary to the indazole nitrogen would create a chiral version of the building block, which could then be used to build enantiomerically pure assemblies or frameworks.

Spontaneous Resolution: Under specific crystallization conditions, a racemic mixture of a chiral derivative could spontaneously resolve into separate enantiopure crystals.

These approaches are fundamental to creating chiral solid-state materials for applications like enantioselective separations or asymmetric catalysis.

Non-covalent interactions are the foundation of molecular recognition and self-assembly. This compound possesses multiple sites capable of engaging in these crucial interactions.

Hydrogen Bonding: The indazole moiety has both a hydrogen bond donor (the N-H group of the pyrazole ring) and a hydrogen bond acceptor (the lone pair on the pyridine-like N atom). researchgate.net Furthermore, the oxygen atoms of the two aldehyde groups act as additional hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen-bonding networks, which can guide the assembly of molecules into specific one-, two-, or three-dimensional patterns. researchgate.net Studies on other indazole derivatives have confirmed their ability to form dimers and chains through N-H···N or O-H···N hydrogen bonds. mdpi.comnih.gov

Interaction TypeDonor/Participant 1Acceptor/Participant 2Significance in Assembly
Hydrogen Bond Indazole N-HIndazole N, Aldehyde C=ODirectionality, structural rigidity
π-π Stacking Indazole aromatic systemAdjacent indazole aromatic systemCrystal packing, stabilization

Ligand Design in Coordination Chemistry Research

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The design of ligands is key to controlling the structure and reactivity of the resulting metal complexes.

This compound has multiple potential coordination sites, making it a versatile candidate for ligand design. The primary binding site is the pyridine-type nitrogen atom (N2) of the pyrazole ring, which possesses a lone pair of electrons that can readily coordinate to a metal center. mdpi.comtandfonline.com This mode of coordination is common for indazole and imidazole-based ligands. tandfonline.comwikipedia.org

Chelation Properties of Dicarboxaldehyde Ligands

The this compound molecule possesses two adjacent aldehyde groups, which, along with the nitrogen atoms of the indazole ring, create a prime environment for chelation with metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The arrangement of the dicarboxaldehyde groups and the N2 nitrogen atom of the indazole ring can act as a tridentate ligand, binding to a metal center through the two oxygen atoms of the aldehydes and the nitrogen atom.

The chelation capability is significantly influenced by the electronic properties of the indazole ring. The aromatic system can participate in metal-ligand orbital overlap, stabilizing the resulting complex. The specific geometry of the ligand dictates the type of metal ions it can effectively bind and the stereochemistry of the resulting metal complex. DFT (Density Functional Theory) calculations on similar systems suggest that the coordination of an indazole's N2-atom and an oxygen atom in a C-3 substituent with a metal cation is a plausible mechanism for forming stable chelates. beilstein-journals.org This type of interaction is crucial for the formation of well-defined supramolecular structures and for the design of metal-organic frameworks (MOFs).

Table 1: Potential Coordination Sites of this compound

Atom/Group Potential Role in Chelation
Aldehyde Oxygen (C3) Lewis basic site, coordinates to metal center.
Aldehyde Oxygen (C4) Lewis basic site, coordinates to metal center.
Indazole Nitrogen (N2) Lewis basic site, participates in chelate ring formation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand typically involves the reaction of the indazole derivative with a suitable metal salt in an appropriate solvent. Transition metals such as copper, nickel, cobalt, zinc, and palladium are common candidates for forming stable coordination compounds with such nitrogen- and oxygen-containing ligands. nih.govsemanticscholar.orgnih.gov The reaction conditions, including temperature, solvent, and stoichiometry, are critical for obtaining crystalline products with the desired coordination geometry. nih.gov

Characterization of the resulting metal-indazole complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the aldehyde groups to the metal center. A shift in the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand is indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the aldehyde protons and carbons upon coordination are key diagnostic markers. nih.govnih.gov

UV-Visible Spectroscopy: This method is employed to study the electronic transitions within the metal complex, providing insights into the coordination environment of the metal ion. semanticscholar.org

Table 2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic Technique Free Ligand (Expected) Metal Complex (Expected Change)
IR (C=O stretch) ~1680-1700 cm⁻¹ Shift to lower frequency (e.g., 1640-1660 cm⁻¹)
¹H NMR (Aldehyde H) ~9.8-10.2 ppm Shift downfield or upfield depending on the metal and its oxidation state.

Exploration of Catalytic Applications of Metal-Indazole Complexes

Indazole-metal complexes have emerged as effective catalysts in a variety of organic transformations. nih.govresearchgate.netbohrium.com The catalytic activity stems from the ability of the central metal ion to cycle through different oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction. The indazole ligand plays a crucial role in tuning the electronic and steric properties of the metal center, which in turn influences the catalyst's activity and selectivity.

Complexes derived from this compound could be explored for several catalytic applications:

Cross-Coupling Reactions: Palladium-indazole complexes are known to be effective catalysts for reactions like Suzuki-Miyaura and Heck couplings, which are fundamental for C-C bond formation. researchgate.net The dicarboxaldehyde functionality could serve to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse.

Oxidation/Reduction Reactions: The redox-active nature of many transition metals (e.g., copper, cobalt, manganese) coordinated to indazole ligands makes them suitable for catalyzing oxidation or reduction reactions.

Asymmetric Catalysis: By introducing chiral elements into the indazole ligand or by using chiral auxiliary ligands, it is possible to design catalysts for enantioselective transformations, which are of high importance in the pharmaceutical industry.

The development of new synthetic methods for the indazole scaffold, particularly those involving transition-metal catalysis, highlights the symbiotic relationship between indazole chemistry and catalysis. researchgate.net

Precursor for Optoelectronic and Functional Organic Materials

The indazole ring is an interesting heterocyclic motif for the design of organic materials with desirable photophysical properties. bohrium.comresearchgate.net Its aromatic nature and the presence of nitrogen atoms create a system with potential for strong fluorescence and other photoresponsive behaviors. This compound serves as a key intermediate for the synthesis of more complex, functional organic materials. rsc.orgnih.gov

The aldehyde groups at the 3 and 4 positions are highly reactive and can be readily converted into a variety of other functional groups or used to extend the π-conjugated system of the molecule through reactions such as:

Knoevenagel and Wittig Condensations: These reactions allow for the formation of C=C double bonds, extending the conjugation and tuning the electronic properties of the molecule. This is a common strategy for creating organic dyes and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases). This chemistry can be used to create liquid crystals, molecular sensors, or larger supramolecular assemblies.

Cyclization Reactions: The dicarboxaldehyde can undergo cyclization reactions with various reagents to form new heterocyclic rings fused to the indazole core, leading to novel compounds with unique electronic and photophysical properties.

The ability to build upon the this compound framework makes it a valuable precursor for the bottom-up synthesis of advanced organic materials with tailored properties for applications in electronics and photonics.

Advanced Spectroscopic and Computational Research on 1h Indazole 3,4 Dicarboxaldehyde

High-Resolution Spectroscopic Characterization for Structural Elucidation

The definitive determination of the molecular structure of 1H-Indazole-3,4-dicarboxaldehyde would rely on a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information, culminating in a complete and unambiguous structural assignment.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for full spectral assignment.

Based on analyses of analogous compounds like 1H-indazole-3-carboxaldehyde, the expected ¹H and ¹³C NMR chemical shifts can be projected. The presence of two electron-withdrawing aldehyde groups is anticipated to significantly influence the electronic environment of the indazole ring, causing downfield shifts for nearby protons and carbons.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring portion (H5, H6, H7), the indazole N-H proton, and the two aldehyde protons (CHO at C3 and C4). The aldehyde protons would likely appear as sharp singlets in the δ 9-11 ppm region. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the two aldehyde carbons, which are expected to be the most downfield-shifted carbons (δ 185-195 ppm). The aromatic and heterocyclic carbons would appear in the δ 110-150 ppm range.

A complete and unambiguous assignment would be achieved using 2D NMR techniques:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aromatic protons (H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This would be crucial for definitively assigning the quaternary carbons and confirming the positions of the aldehyde groups by observing correlations from the aldehyde protons to the C3 and C4 carbons of the indazole ring.

Projected ¹H and ¹³C NMR Data for this compound

AtomProjected ¹H Shift (ppm)Projected ¹³C Shift (ppm)Key HMBC Correlations
N1-H13.0 - 14.0 (broad s)-C3, C7a
H57.5 - 8.0 (d)120 - 125C4, C7, C7a
H67.3 - 7.8 (t)125 - 130C4, C5, C7a
H77.9 - 8.4 (d)110 - 115C3a, C5
3-CHO10.0 - 10.5 (s)185 - 195C3, C3a
4-CHO10.2 - 10.7 (s)190 - 200C4, C3a, C5
C3-140 - 145H5, 3-CHO
C3a-140 - 145H5, H7, 3-CHO, 4-CHO
C4-130 - 135H5, 4-CHO
C5-120 - 125H6, H7, 4-CHO
C6-125 - 130H5, H7
C7-110 - 115H5, H6, N1-H
C7a-125 - 130H5, H6, N1-H

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Analysis

Infrared (IR) and Raman spectroscopy provide insights into the functional groups and vibrational modes of the molecule. For this compound, these techniques would confirm the presence of the key aldehyde and indazole functionalities.

N-H Stretch: A characteristic broad absorption band is expected in the IR spectrum between 3100 and 3300 cm⁻¹, corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aldehyde C-H stretch typically produces two weak bands around 2850 and 2750 cm⁻¹.

C=O Stretch: The most intense and diagnostic bands in the IR spectrum would be the carbonyl (C=O) stretching vibrations from the two aldehyde groups. These are expected in the region of 1660-1700 cm⁻¹. The exact frequency can be influenced by electronic effects and potential intramolecular hydrogen bonding between the N-H and the C4-aldehyde group. The presence of two distinct C=O bands could indicate different conformational orientations of the aldehyde groups.

C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic system, which are often weak in the IR spectrum.

Expected Characteristic IR Absorption Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aldehyde C-H Stretch2820 - 2880 & 2720 - 2780Weak
Aldehyde C=O Stretch1660 - 1700Strong, Sharp
C=C/C=N Ring Stretches1450 - 1620Medium-Strong
Aromatic C-H Bending750 - 900Strong

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Using a high-resolution technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would provide the exact mass of the molecular ion.

For this compound (C₉H₆N₂O₂), the expected exact mass is 174.0429 g/mol . The fragmentation in mass spectrometry would likely proceed through characteristic pathways for aldehydes and aromatic systems.

Key fragmentation steps would include:

Loss of H•: A peak at [M-1]⁺ is common for aldehydes.

Loss of CO: Cleavage of a carbonyl group would result in a fragment at [M-28]⁺. The sequential loss of two CO groups could also be observed.

Loss of CHO•: Loss of a formyl radical would lead to a significant peak at [M-29]⁺.

Ring Fragmentation: Subsequent fragmentation of the indazole ring structure would lead to smaller charged species.

Analysis of these pathways helps to confirm the connectivity and functional groups of the molecule.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The extended π-system of the indazole ring, further extended by two carbonyl groups, is expected to result in strong absorption bands in the UV region. Based on data for other indazoles, significant absorptions are anticipated between 250 and 350 nm. The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity.

Fluorescence spectroscopy could also be employed to study the molecule's emissive properties upon excitation. While many indazole derivatives are fluorescent, the presence of carbonyl groups can sometimes quench fluorescence. If emissive, the technique could provide data on the molecule's excited state and its interaction with the local environment.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state.

Key structural features to be determined would include:

The planarity of the bicyclic indazole system.

The orientation of the two aldehyde groups relative to the indazole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indazole N-H proton and the aldehyde oxygen atoms, as well as π-π stacking between the aromatic rings. These interactions are crucial for understanding the solid-state packing and physical properties of the compound.

Quantum Chemical Calculations and Theoretical Studies

In conjunction with experimental work, quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting the spectroscopic and electronic properties of this compound.

Theoretical studies would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule to predict bond lengths and angles, which can be compared with X-ray crystallography data.

Frequency Calculations: Simulating the IR and Raman spectra. The calculated vibrational frequencies can aid in the assignment of experimental spectra.

NMR Chemical Shift Prediction: Using methods like GIAO (Gauge-Including Atomic Orbital), theoretical ¹H and ¹³C NMR chemical shifts can be calculated to support the assignment of experimental NMR data.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties, correlating with the UV-Visible absorption spectrum.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites on the molecule, predicting its reactivity in chemical reactions.

These computational approaches provide deep insights into the molecule's intrinsic properties, complementing experimental findings and guiding further research into its potential applications.

Structure Activity Relationship Sar and Rational Design of 1h Indazole 3,4 Dicarboxaldehyde Derivatives Molecular Interactions Focus

Design Principles for Modifying Indazole-Dicarboxaldehyde Scaffolds

The modification of the indazole scaffold is a well-established strategy for optimizing the pharmacological properties of drug candidates. The two aldehyde groups at the 3 and 4 positions of 1H-Indazole-3,4-dicarboxaldehyde offer versatile handles for a variety of chemical transformations.

The functionalization of the C3 position of the indazole ring has been a key focus in the development of numerous therapeutic agents. nih.gov For instance, the conversion of a C3-substituent to a carbohydrazide (B1668358) moiety has been shown to be crucial for potent inhibitory activity in some series of compounds. nih.gov The aldehyde group at the C3 position of this compound can be readily converted to a wide range of functional groups, including amines, amides, alcohols, and various heterocyclic rings, allowing for extensive exploration of the SAR at this position. nih.gov

Similarly, the C4 position is also critical for activity. Studies on 1H-indazole derivatives have shown that substitutions at this position can significantly impact their inhibitory potency against various targets. nih.gov For example, in a series of kinase inhibitors, the presence of specific groups at the C4 position was found to be important for activity. nih.gov The aldehyde at C4 in the title compound provides a reactive site for introducing diverse substituents to probe interactions with specific regions of a target's binding site.

The N1 position of the indazole ring is another key site for modification. Alkylation or arylation at this position can influence the compound's pharmacokinetic properties and binding affinity. The choice of substituent at N1 can affect the orientation of the molecule within the binding pocket and can be optimized to enhance interactions with the target protein. grafiati.com

The following table summarizes key design principles for modifying the indazole scaffold based on findings from related compounds.

Position for ModificationPotential ModificationsRationale for Modification
C3-aldehyde - Oxidation to carboxylic acid- Reductive amination to form amines- Conversion to amides, hydrazones, oximes- Cyclization to form heterocyclic ringsThe C3 position is crucial for the activity of many indazole-based drugs. Modifications can introduce key hydrogen bond donors/acceptors and allow for the exploration of different binding pockets. nih.gov
C4-aldehyde - Similar modifications as C3-aldehydeThe C4 position can be modified to improve selectivity and potency by interacting with specific residues in the target protein. nih.gov
N1-position - Alkylation- ArylationModifications at N1 can modulate physicochemical properties and optimize the orientation of the molecule in the binding site. grafiati.com
Benzene (B151609) Ring (C5, C6, C7) - Introduction of various substituents (e.g., halogens, alkoxy groups)Substituents on the benzene ring can influence electronic properties and provide additional interaction points with the target.

Rational Design of Derivatives for Specific Molecular Interactions

The rational design of this compound derivatives would involve leveraging the aldehyde functionalities to create compounds that can engage in specific molecular interactions within a biological target, such as an enzyme active site or a receptor binding pocket.

For instance, in the context of designing kinase inhibitors, the indazole scaffold is known to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov The aldehyde groups of this compound could be transformed into moieties that can form additional interactions with the solvent-exposed region or other pockets of the ATP-binding site. For example, reductive amination of the aldehydes could introduce amine functionalities that can be further elaborated to include charged groups or other hydrogen bonding partners.

A structure-guided design approach, utilizing X-ray crystallography or computational modeling, would be invaluable. nih.gov By understanding the topology of the target's binding site, derivatives can be designed to maximize complementarity. For example, if a hydrophobic pocket is identified near the C4 position, the aldehyde at this position could be converted into a lipophilic group to occupy this pocket and enhance binding affinity.

The following table presents examples of rationally designed indazole derivatives and their intended molecular interactions.

Derivative TypeTargeted InteractionExample Application
Indazole-3-carboxamides Hydrogen bonding with the hinge region of kinases; hydrophobic interactions in the back pocket. nih.govDevelopment of potent and selective PAK1 inhibitors for anti-tumor activity. nih.gov
3-Amino-1H-indazoles Formation of multiple hydrogen bonds with the hinge region of kinases like GSK3β. nih.govDesign of inhibitors for neurodegenerative diseases. nih.gov
Indazole-based acylsulfonamides Occupation of specific pockets (e.g., p4 pocket) in anti-apoptotic proteins. nih.govDevelopment of dual MCL-1/BCL-2 inhibitors for cancer therapy. nih.gov

Mechanistic Insights into Molecular Recognition

The molecular recognition of indazole derivatives by their biological targets is primarily driven by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The nitrogen atoms of the indazole ring are key hydrogen bond acceptors and donors. nih.gov The N1-H can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. This arrangement allows the indazole scaffold to form a bidentate hydrogen bond interaction with the hinge region of many kinases, a common binding motif for this class of inhibitors. The aldehyde groups in this compound, or more likely their derivatives (e.g., amides, alcohols), can also participate in hydrogen bonding networks with the target protein, further stabilizing the complex.

Hydrophobic Interactions: The benzene ring of the indazole scaffold provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar residues in the binding pocket. The nature and substitution pattern of the indazole ring can be modified to optimize these hydrophobic interactions. For example, the introduction of hydrophobic substituents at the C5 or C6 positions can enhance binding to a hydrophobic sub-pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their inhibitory activities. nih.gov

These studies typically involve aligning a series of compounds and calculating various molecular fields (steric, electrostatic, hydrophobic, etc.) around them. The resulting data is then correlated with the biological activity to generate a 3D contour map that highlights regions where modifications are likely to increase or decrease activity.

For a hypothetical series of this compound derivatives, a QSAR study could be designed as follows:

Derivative (Hypothetical)Steric Field Contribution at C3 (Descriptor 1)Electrostatic Field Contribution at C4 (Descriptor 2)Biological Activity (IC50, µM)
Base Scaffold 0.2-1.510.5
Derivative A (C3-CH₂OH) 0.4-1.58.2
Derivative B (C4-COOH) 0.2-2.85.1
Derivative C (C3-NH₂, C4-NH₂) 0.3-2.12.7

Such a QSAR model could guide the rational design of new derivatives with improved potency by suggesting favorable modifications to the steric and electronic properties of the substituents at the C3 and C4 positions.

Ligand Efficiency and Scaffold Hopping Approaches for Derivative Development

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per heavy atom. It is a useful parameter for prioritizing fragments and lead compounds during the early stages of drug discovery. For a series of 1H-indazole-based derivatives designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), excellent ligand efficiencies ranging from 0.30 to 0.48 were reported. nih.gov This indicates that the indazole scaffold is an efficient core for building potent inhibitors. When designing derivatives of this compound, monitoring the LE of the resulting compounds would be a valuable strategy to ensure that increases in potency are not solely due to an increase in molecular size.

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a different, isosteric or isofunctional scaffold to generate novel compounds with potentially improved properties. nih.govrsc.org The indazole ring itself can be considered a scaffold hop from the indole (B1671886) ring, which is another common fragment in bioactive molecules. This switch introduces an additional nitrogen atom, which can significantly alter the hydrogen bonding capacity and physicochemical properties of the molecule.

A notable example of scaffold hopping involves the development of dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads by replacing an indole core with an indazole framework. nih.govrsc.org This strategy successfully transformed the selectivity profile of the compounds. Similarly, the this compound scaffold could be used as a starting point for scaffold hopping to discover new chemotypes with desired biological activities. The aldehyde groups provide reactive handles to fuse new ring systems or link to other molecular fragments, facilitating the exploration of diverse chemical space.

Future Research Directions and Translational Potential

Challenges and Opportunities in the Synthesis of Highly Functionalized Indazole Dicarboxaldehydes

The synthesis of highly functionalized indazoles, particularly those with multiple reactive groups like 1H-Indazole-3,4-dicarboxaldehyde, presents both challenges and opportunities for organic chemists.

A general and adaptable method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govrsc.orgrsc.org This method has been shown to be effective for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups, and has been used to synthesize dicarboxaldehydes, such as 1H-indazole-3,5-dicarboxaldehyde. nih.gov This suggests that a similar approach could be viable for the synthesis of the 3,4-dicarboxaldehyde isomer.

However, the regioselective synthesis of the 3,4-disubstituted pattern can be challenging. Direct functionalization of the indazole ring often leads to mixtures of isomers, and controlling the position of substitution requires careful consideration of directing groups and reaction conditions. chim.itresearchgate.netbeilstein-journals.org The synthesis of unsymmetrical azobenzenes and their subsequent rhodium(III)-catalyzed C–H bond addition to aldehydes has been shown to produce N-aryl-2H-indazoles with good regiocontrol, which could be a potential strategy to explore for accessing specific substitution patterns. nih.gov

Key Challenges:

Regioselectivity: Achieving selective functionalization at the C4 position in the presence of a C3 aldehyde can be difficult.

Functional Group Tolerance: The reactivity of the aldehyde groups may not be compatible with all synthetic conditions required for further functionalization of the indazole core.

Scalability: Developing a scalable and efficient synthesis for this specific dicarboxaldehyde is crucial for its widespread use. nih.gov

Opportunities for Innovation:

Novel Synthetic Methodologies: The development of new catalytic systems, such as those employing cobalt(III) for C-H bond functionalization, could provide more direct and efficient routes to highly substituted indazoles. nih.gov

Flow Chemistry: Utilizing flow chemistry could offer better control over reaction parameters, potentially improving yields and selectivity in the synthesis of functionalized indazoles.

One-Pot Procedures: Designing one-pot or tandem reactions could streamline the synthesis of complex indazole derivatives from simple starting materials. organic-chemistry.org

Emerging Applications in Catalysis and Advanced Materials Science

The unique structure of this compound, with its two proximal aldehyde groups, makes it a promising candidate for applications in catalysis and materials science.

The aldehyde functionalities can act as versatile handles for the construction of more complex molecular architectures. For instance, they can be readily converted into a variety of other functional groups, such as alkenes, alcohols, and amines, or used in cyclization reactions to form new heterocyclic rings. nih.govrsc.org This versatility opens the door to the synthesis of novel ligands for catalysis and functional monomers for polymer synthesis.

While direct applications of this compound in these fields are not yet widely reported, the broader class of indazole derivatives has shown significant potential. For example, indazole-containing compounds are being explored for their photophysical properties, suggesting their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. chim.it

Potential Applications:

Homogeneous Catalysis: The dicarboxaldehyde can be used to synthesize novel bidentate ligands for transition metal catalysts, potentially leading to improved catalytic activity and selectivity in various organic transformations.

Organocatalysis: The indazole moiety itself can act as a hydrogen bond donor, and the aldehyde groups can participate in various organocatalytic transformations.

Polymer Chemistry: The dicarboxaldehyde could serve as a cross-linking agent or as a monomer for the synthesis of novel polymers with unique thermal, optical, or mechanical properties.

Supramolecular Chemistry: The ability of the indazole core to participate in hydrogen bonding and π-stacking interactions, combined with the reactive aldehyde groups, makes it an excellent building block for the construction of complex supramolecular assemblies.

Integration of Computational and Experimental Methodologies for Predictive Research

Computational chemistry is becoming an increasingly powerful tool in the design and development of new molecules and materials. In the context of this compound, computational methods can provide valuable insights that can guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, including the relative reactivity of the two aldehyde groups and the preferred sites for further functionalization. beilstein-journals.org Such calculations can also be used to study the mechanism of reactions involving this compound, helping to optimize reaction conditions and improve yields. acs.orgnih.gov

Molecular modeling can be used to predict the properties of materials derived from this compound, such as the electronic properties of polymers or the binding affinity of ligands synthesized from it. This predictive power can help to prioritize synthetic targets and accelerate the discovery of new functional materials.

Areas for Computational Investigation:

Reaction Mechanism Studies: Elucidating the mechanisms of key synthetic transformations to improve efficiency and selectivity.

Property Prediction: Predicting the electronic, optical, and mechanical properties of polymers and other materials derived from the dicarboxaldehyde.

Ligand Design: Designing novel ligands for catalysis based on the this compound scaffold and predicting their performance.

Spectroscopic Analysis: Aiding in the interpretation of experimental spectroscopic data.

Potential for Novel Scaffold Design and Discovery in Chemical Biology

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous indazole-containing compounds having been developed as drugs. nih.govrsc.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.netscispace.com The unique substitution pattern of this compound provides a versatile platform for the design and synthesis of novel bioactive molecules.

The two aldehyde groups can be differentially functionalized to create a wide range of derivatives with diverse three-dimensional shapes and chemical properties. This allows for the exploration of a large chemical space in the search for new drug candidates. The aldehyde groups can be used to introduce various pharmacophoric groups or to link the indazole scaffold to other molecular fragments.

Strategies for Scaffold Elaboration:

Condensation Reactions: The aldehydes can readily undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines, to generate a diverse library of imines, hydrazones, and oximes.

Multicomponent Reactions: The dicarboxaldehyde is an ideal substrate for multicomponent reactions, allowing for the rapid construction of complex and diverse molecular scaffolds in a single step.

Cyclization Reactions: The two adjacent aldehyde groups can be used to construct new fused ring systems, leading to novel heterocyclic scaffolds with unique biological activities.

The resulting libraries of compounds can then be screened for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Unexplored Reactivity Landscapes and Transformations

The presence of two vicinal aldehyde groups on the indazole ring of this compound gives rise to a unique and largely unexplored reactivity landscape. The proximity of these two electron-withdrawing groups can influence their individual reactivity and open up possibilities for novel intramolecular reactions.

The aldehyde groups are known to be versatile functional handles that can be transformed into a wide array of other functionalities. nih.govrsc.org For example, they can be oxidized to carboxylic acids, reduced to alcohols, or converted to nitriles. orgsyn.orgchemicalbook.com The exploration of these transformations on the dicarboxaldehyde could lead to a range of new and valuable indazole derivatives.

Furthermore, the adjacent nature of the two aldehyde groups could enable unique intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems fused to the indazole core. The investigation of these reactions could provide access to new classes of compounds with interesting chemical and biological properties.

Potential Areas of Reactivity Exploration:

Intramolecular Cannizzaro Reaction: Under basic conditions, the two aldehyde groups could potentially undergo an intramolecular Cannizzaro reaction to yield a carboxylic acid and an alcohol.

Benzoin-type Condensations: The use of appropriate catalysts could facilitate an intramolecular benzoin-type condensation to form an α-hydroxy ketone.

Wittig and Horner-Wadsworth-Emmons Reactions: Selective olefination of one or both aldehyde groups could provide access to a variety of unsaturated indazole derivatives.

Paal-Knorr type syntheses: Reaction with primary amines or hydrazines could lead to the formation of fused pyrrole (B145914) or pyrazole (B372694) rings, respectively.

The systematic exploration of the reactivity of this compound is likely to uncover new and exciting chemical transformations, further expanding the synthetic utility of this versatile building block.

Q & A

Q. What are the optimal synthetic routes for 1H-Indazole-3,4-dicarboxaldehyde, and how can reaction conditions be tailored for high yields?

The synthesis of dicarboxaldehyde derivatives often employs condensation reactions under acidic or catalytic conditions. For instance, benzene-1,4-dicarboxaldehyde has been synthesized via acid-catalyzed condensation (e.g., 8% methanesulfonic acid in dichloromethane/diethyl ether), achieving yields >80% . For 1H-indazole derivatives, analogous methods can be adapted by substituting resorcinol with indazole precursors. Key factors include:

  • Acid selection : Strong acids (e.g., HCl) favor polymerization, while milder acids (methanesulfonic acid) improve regioselectivity .
  • Solvent optimization : Aprotic solvents (DMF, dichloromethane) minimize side reactions .
  • Temperature control : Reflux conditions (70–90°C) balance reactivity and stability of aldehyde groups .

Q. How can NMR spectroscopy validate the structural integrity of this compound and its derivatives?

13C NMR is critical for confirming aldehyde functionality (δ ~190–200 ppm) and aromatic indazole signals (δ ~120–150 ppm). For example, β-formylpyrrole derivatives exhibit distinct 13C signals at δ 144.7 ± 3.9 for imidazole-linked aldehydes . 1H NMR can detect deprotonation events (e.g., phenolic hydroxyl loss at δ ~10.7 ppm) during metal coordination, as shown in Co(II)-dicarboxaldehyde complexes . Quantitative integration of aldehyde protons (e.g., 2H for free aldehydes vs. <2H upon metal binding) provides insights into reactivity .

Advanced Research Questions

Q. How does this compound facilitate the design of covalent organic frameworks (COFs) for photocatalytic applications?

Dicarboxaldehydes are key building blocks for imine-linked COFs. For example:

  • Linker functionalization : Substitution with electron-donating groups (e.g., methoxy) enhances charge separation in COFs, as demonstrated in TAPD-(OMe)2 frameworks for H2O2 production (91 µmol h⁻¹g⁻¹) .
  • Metal coordination : Aldehyde groups deprotonate to form oxygen anions, enabling transition-metal integration (e.g., Co(II)) for redox-active sites .
  • Structural stability : Rigid indazole cores improve COF crystallinity, analogous to benzene-dicarboxaldehyde scaffolds .

Q. What strategies resolve contradictions in reaction yields during the synthesis of indazole-dicarboxaldehyde derivatives?

Discrepancies in yields often arise from competing polymerization vs. cyclization pathways. Methodological adjustments include:

  • Protecting groups : Halogen blocking during condensation (e.g., 4-chlororesorcinol) prevents polymerization, followed by dehalogenation to recover reactive sites .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 25°C) favor kinetic products (monomeric aldehydes), while higher temperatures drive thermodynamic stabilization of macrocycles .
  • Catalyst screening : Transition-metal catalysts (e.g., Ru complexes) improve regioselectivity in imidazole-aldehyde coupling .

Q. What role do the aldehyde groups play in the coordination chemistry of this compound with transition metals?

Aldehyde groups act as bifunctional ligands:

  • Deprotonation : Phenolic hydroxyls lose protons (δ 10.7 ppm → 1.6H in Co complexes) to form oxygen anions, facilitating metal binding .
  • Redox activity : Aldehydes participate in 2e⁻ oxygen reduction reactions (ORR) in COFs, mimicking natural Wurster salt mechanisms for H2O2 production .
  • Chelation : Indazole-aldehyde-metal complexes exhibit unique photophysical properties (e.g., charge-transfer transitions) for photocatalysis .

Methodological Considerations

  • Synthetic protocols : Prioritize acid-catalyzed condensation with regioselective blocking agents .
  • Analytical validation : Combine 13C/1H NMR, HRMS, and X-ray crystallography for structural confirmation .
  • Computational modeling : Density-functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for COF design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.